molecular formula C16H21N5O2 B4924339 1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-4-methylpiperazine

1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-4-methylpiperazine

Cat. No.: B4924339
M. Wt: 315.37 g/mol
InChI Key: NHOSMDUPJTUDCU-UHFFFAOYSA-N
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Description

1-[3-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-4-methylpiperazine is a complex organic compound characterized by its unique structural features, including a pyrazole ring, a nitro group, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-4-methylpiperazine typically involves multiple steps, starting with the preparation of the pyrazole core One common method is the condensation of 3,5-dimethyl-1H-pyrazole with appropriate nitro-substituted phenyl derivatives under acidic conditions

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reduction reactions can be carried out using reducing agents such as tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH₃COOH).

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and a suitable base.

Major Products Formed:

  • Oxidation: Formation of nitroso derivatives and carboxylic acids.

  • Reduction: Production of amino derivatives and hydroxylamines.

  • Substitution: Generation of various substituted pyrazoles and piperazines.

Scientific Research Applications

  • Chemistry: It serves as a versatile intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its biological activity, including potential antimicrobial and antiparasitic properties.

  • Medicine: Research has indicated its potential use in drug development, particularly in the design of new therapeutic agents targeting various diseases.

  • Industry: Its unique chemical properties make it useful in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism by which 1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-4-methylpiperazine exerts its effects involves interactions with specific molecular targets and pathways. The nitro group and the piperazine ring play crucial roles in its biological activity, potentially interacting with enzymes, receptors, or other biomolecules to elicit a response.

Comparison with Similar Compounds

  • 1-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-nitrobenzene

  • 4-Methylpiperazine-1-carboxylic acid

  • 3,5-Dimethyl-1H-pyrazole

Uniqueness: 1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-4-methylpiperazine stands out due to its combination of the pyrazole ring, nitro group, and piperazine moiety, which collectively contribute to its unique chemical and biological properties.

This compound's multifaceted applications and distinctive structure make it a valuable subject of study in various scientific disciplines. Its potential to contribute to advancements in chemistry, biology, medicine, and industry underscores the importance of continued research and development.

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Properties

IUPAC Name

1-[3-(3,5-dimethylpyrazol-1-yl)-4-nitrophenyl]-4-methylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O2/c1-12-10-13(2)20(17-12)16-11-14(4-5-15(16)21(22)23)19-8-6-18(3)7-9-19/h4-5,10-11H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHOSMDUPJTUDCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=C(C=CC(=C2)N3CCN(CC3)C)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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